![molecular formula C23H29NO5S B1262614 (2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)
(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid is a natural product found in Cacospongia mycofijiensis with data available.
Scientific Research Applications
Chemical Synthesis and Compound Formation
This compound has been used in various chemical synthesis processes and the formation of complex organic compounds. For instance, Valeev et al. (2020) investigated the Yamaguchi esterification process involving similar compounds, revealing key insights into acid- and base-catalyzed isomerization in acyclic precursors (Valeev, Sunagatullina, & Miftakhov, 2020). Additionally, Rutkauskas et al. (2008) demonstrated the synthesis and cyclization of N-{2-[(2-Carboxyethyl)sulfanylphenyl]}-beta-alanines, a process vital in organic chemistry for the creation of complex molecular structures (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Application in Peptide Synthesis
In the field of peptide synthesis, Fernandez et al. (2010) explored the synthesis of enantiopure methyl compounds through innovative strategies. Their research provides significant contributions to the understanding of intramolecular cyclization leading to complex peptide structures (Fernandez, Pampín, González, Estévez, & Estévez, 2010).
Advanced Organic Synthesis Techniques
The compound's structural complexity makes it an essential subject in advanced organic synthesis techniques. Research by Brenna et al. (1998) on the synthesis of o-terphenyls and its derivatives demonstrates the compound's utility in creating intricate organic structures (Brenna, Fuganti, & Serra, 1998).
Development of Antibiotics
In the pharmaceutical field, particularly in the development of antibiotics, Tatsuta et al. (1994) conducted significant research. They developed a Z-isomer of a related compound, which plays a crucial role in the synthesis of cephem antibiotics, demonstrating the compound's relevance in medicinal chemistry (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994).
properties
Product Name |
(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid |
|---|---|
Molecular Formula |
C23H29NO5S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid |
InChI |
InChI=1S/C23H29NO5S/c1-13(10-19(25)26)6-4-5-7-16-20-14(2)8-9-15(20)11-18-21(16)22(27)17(12-30-18)24-23(28)29-3/h5,7,10,12,14-16,20H,4,6,8-9,11H2,1-3H3,(H,24,28)(H,25,26)/b7-5+,13-10-/t14-,15-,16+,20+/m0/s1 |
InChI Key |
YGEMPDIMQSTDKH-IGRLUJIYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@H]1[C@H](C3=C(C2)SC=C(C3=O)NC(=O)OC)/C=C/CC/C(=C\C(=O)O)/C |
Canonical SMILES |
CC1CCC2C1C(C3=C(C2)SC=C(C3=O)NC(=O)OC)C=CCCC(=CC(=O)O)C |
synonyms |
CTP-431 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



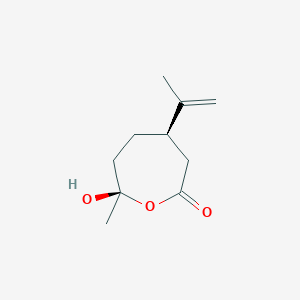
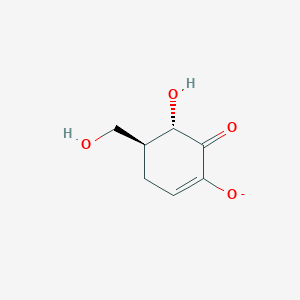
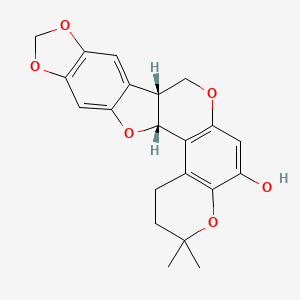

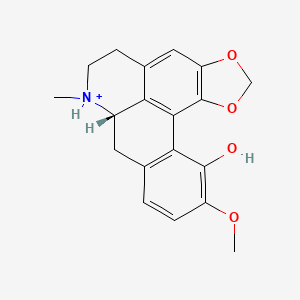
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)

![1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262544.png)
![2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262545.png)
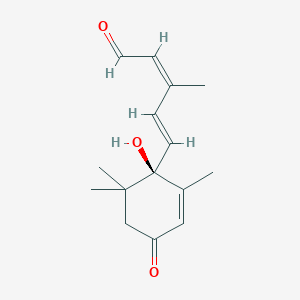
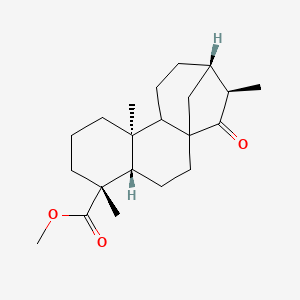

![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)
